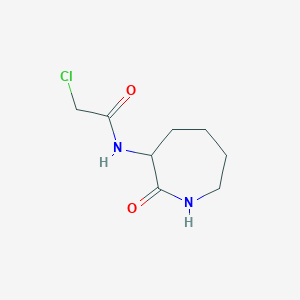
2-chloro-N-(2-oxoazepan-3-yl)acetamide
説明
“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a chemical compound with the CAS Number: 152266-99-4 . It has a molecular weight of 204.66 and its molecular formula is C8H13ClN2O2 . The compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2-oxoazepan-3-yl)acetamide” is 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a solid at room temperature . It has a predicted boiling point of approximately 498.7° C at 760 mmHg and a predicted density of approximately 1.2 g/cm^3 . The predicted refractive index is n20D 1.51 .科学的研究の応用
Analgesic and Anti-Inflammatory Activities
2-chloro-N-(2-oxoazepan-3-yl)acetamide has been explored for its potential in analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) detailed the synthesis of novel compounds from this chemical, which showed potent analgesic and anti-inflammatory effects. These compounds demonstrated a moderate increase in potency compared to standard drugs like diclofenac sodium.
Antibacterial Properties
The compound has been investigated for its antibacterial properties. In research conducted by Desai et al. (2008), derivatives of 2-chloro-N-(2-oxoazepan-3-yl)acetamide showed moderate to good activity against gram-positive and gram-negative bacteria like S. aureus and E. coli.
Herbicidal Use
Another application area is in agriculture, specifically as a herbicide. A study by Weisshaar & Böger (1989) discussed the use of chloroacetamides, including 2-chloro-N-(2-oxoazepan-3-yl)acetamide, as herbicides for controlling weeds in various crops.
Anticancer Activity
The compound has also been researched for its anticancer activity. Horishny et al. (2021) synthesized derivatives that exhibited potent and selective cytotoxic effects against leukemia cell lines. Similarly, Karaburun et al. (2018) found that certain derivatives showed significant growth inhibition in various cancer cell lines.
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound's derivatives have been evaluated for their potential in photovoltaic efficiency and ligand-protein interactions. Mary et al. (2020) studied benzothiazolinone acetamide analogs, revealing their suitability as photosensitizers in dye-sensitized solar cells and potential in molecular docking with cyclooxygenase 1.
Antimicrobial Agents
The compound's derivatives have shown promise as antimicrobial agents. Debnath & Ganguly (2015) synthesized and evaluated several derivatives for their antibacterial and antifungal activities against pathogenic microorganisms.
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
特性
IUPAC Name |
2-chloro-N-(2-oxoazepan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSTUVPISFYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-oxoazepan-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)
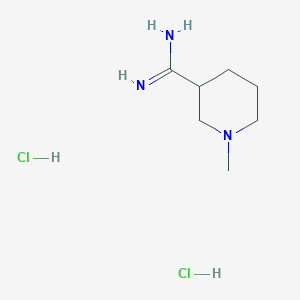
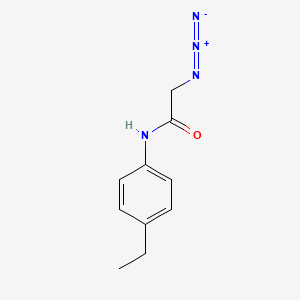
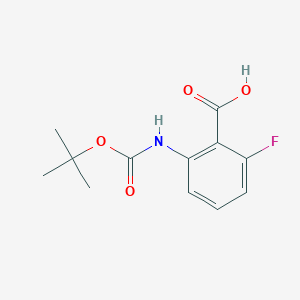
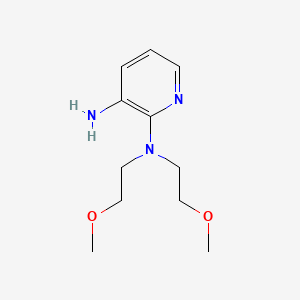
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)
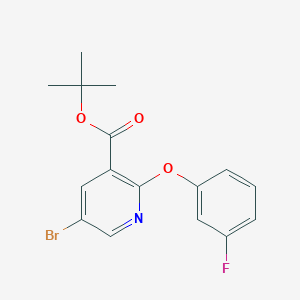
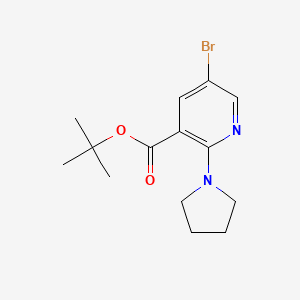
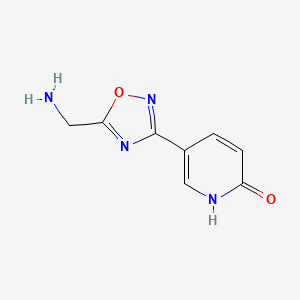
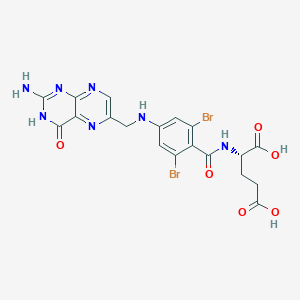
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
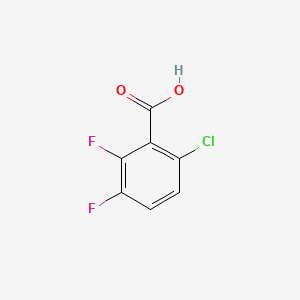
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)